molecular formula C22H18N4O3S B11162643 Ethyl [2-({[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11162643
M. Wt: 418.5 g/mol
InChI Key: YQQLGHPTHOEFKV-UHFFFAOYSA-N
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Description

Ethyl [2-({[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a unique combination of pyridine, quinoline, and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common approach is the condensation of 2-(pyridin-2-yl)quinoline-4-carboxylic acid with thioamide under acidic conditions to form the thiazole ring. This intermediate is then esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline moiety to tetrahydroquinoline.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl [2-({[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [2-({[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s quinoline and thiazole moieties allow it to bind to active sites of enzymes, inhibiting their activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzo[h]quinolin-2-yl carbamate
  • N-pyridin-2-yl carbamates
  • Quinolinyl-pyrazoles

Uniqueness

Ethyl [2-({[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate stands out due to its unique combination of pyridine, quinoline, and thiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18N4O3S

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 2-[2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C22H18N4O3S/c1-2-29-20(27)11-14-13-30-22(24-14)26-21(28)16-12-19(18-9-5-6-10-23-18)25-17-8-4-3-7-15(16)17/h3-10,12-13H,2,11H2,1H3,(H,24,26,28)

InChI Key

YQQLGHPTHOEFKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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